molecular formula C11H22N2O2 B8789148 3-(Boc-aminomethyl)piperidine

3-(Boc-aminomethyl)piperidine

Cat. No.: B8789148
M. Wt: 214.30 g/mol
InChI Key: IUEZPMQGUVYLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-aminomethyl)piperidine is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)piperidine typically involves the reaction of tert-butyl bromoacetate with piperidine derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Boc-aminomethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate
  • tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride

Uniqueness

3-(Boc-aminomethyl)piperidine is unique due to its specific combination of a tert-butyl group and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-piperidin-3-ylacetate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3

InChI Key

IUEZPMQGUVYLKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCNC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.